molecular formula C12H19ClN2O B2708941 4-chloro-1-cyclopentyl-3-(propoxymethyl)-1H-pyrazole CAS No. 1856093-85-0

4-chloro-1-cyclopentyl-3-(propoxymethyl)-1H-pyrazole

Cat. No. B2708941
CAS RN: 1856093-85-0
M. Wt: 242.75
InChI Key: WKSJITJZWOJGJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-1-cyclopentyl-3-(propoxymethyl)-1H-pyrazole (CP-471, 474, or 529) is a synthetic compound that belongs to the class of pyrazole derivatives. This compound has been extensively studied in scientific research due to its potential therapeutic applications.

Mechanism of Action

CP-471, 474, or 529 exerts its pharmacological effects by binding to the cannabinoid type 1 (CB1) receptor in the brain. This receptor is involved in various physiological processes such as pain perception, appetite regulation, and mood. CP-471, 474, or 529 acts as a CB1 receptor antagonist, which means that it blocks the effects of endocannabinoids such as anandamide. By blocking the CB1 receptor, CP-471, 474, or 529 can modulate various physiological processes and provide therapeutic benefits.
Biochemical and Physiological Effects:
CP-471, 474, or 529 has been shown to have various biochemical and physiological effects. It has been demonstrated to have anti-inflammatory and analgesic effects in animal models of inflammation and pain. CP-471, 474, or 529 has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Additionally, CP-471, 474, or 529 has been shown to have anti-cancer effects in various cancer cell lines.

Advantages and Limitations for Lab Experiments

CP-471, 474, or 529 has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in high purity. CP-471, 474, or 529 also has a well-understood mechanism of action, which makes it a useful tool for studying the CB1 receptor and its physiological functions. However, CP-471, 474, or 529 also has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. Additionally, CP-471, 474, or 529 has a relatively short half-life, which can limit its duration of action in vivo.

Future Directions

There are several future directions for the study of CP-471, 474, or 529. One potential direction is to investigate its potential in treating various neurological disorders such as epilepsy and multiple sclerosis. Another direction is to study its potential in treating various psychiatric disorders such as anxiety and depression. Additionally, CP-471, 474, or 529 could be further studied for its potential in treating various types of cancer. Finally, there is a need for further research to optimize the pharmacokinetic properties of CP-471, 474, or 529 to improve its efficacy in vivo.

Synthesis Methods

CP-471, 474, or 529 can be synthesized using various methods. One of the most common methods involves the reaction of 4-chloro-1-cyclopentyl-1H-pyrazole with propoxymethyl chloride in the presence of a base such as potassium carbonate. The resulting product is then purified through column chromatography to obtain CP-471, 474, or 529 in high purity.

Scientific Research Applications

CP-471, 474, or 529 has been extensively studied in scientific research due to its potential therapeutic applications. It has been shown to have a wide range of pharmacological activities, including anti-inflammatory, analgesic, and neuroprotective effects. CP-471, 474, or 529 has also been investigated for its potential in treating various diseases such as Alzheimer's disease, Parkinson's disease, and cancer.

properties

IUPAC Name

4-chloro-1-cyclopentyl-3-(propoxymethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19ClN2O/c1-2-7-16-9-12-11(13)8-15(14-12)10-5-3-4-6-10/h8,10H,2-7,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKSJITJZWOJGJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOCC1=NN(C=C1Cl)C2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-1-cyclopentyl-3-(propoxymethyl)-1H-pyrazole

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